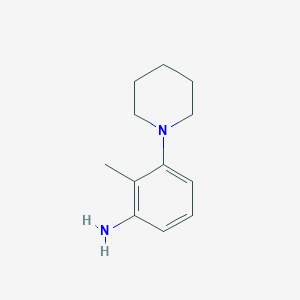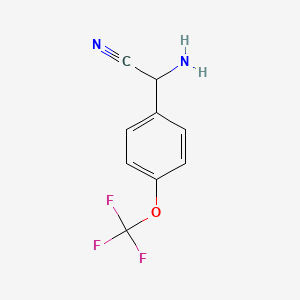
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)pyridine-3-sulfonamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting diverse biological activities .
Synthesis Analysis
The synthesis of such compounds often involves complex procedures. For instance, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR data gives information about the functional groups present .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazoles have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Phosphoinositide 3-Kinase Inhibitors
One of the prominent applications of thiazolo[5,4-b]pyridine derivatives, including compounds similar to N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)pyridine-3-sulfonamide, is their potent inhibition of phosphoinositide 3-kinase (PI3K). These compounds have demonstrated significant PI3K inhibitory activity, with specific derivatives showing nanomolar IC50 values. The sulfonamide functionality and the pyridyl attachment to the thiazolo[5,4-b]pyridine core are crucial for the PI3Kα inhibitory potency. This suggests their potential in cancer therapy, as PI3K plays a critical role in cancer cell proliferation and survival (Xia et al., 2020).
Novel Antiproliferative Agents
Research into N,N-dimethylbenzenesulfonamide derivatives, including compounds structurally related to the target compound, has shown promising antiproliferative activity against human breast cancer cell lines. These studies highlight the potential of sulfonamide derivatives as antiproliferative agents, offering a pathway for developing new cancer treatments (Bashandy et al., 2014).
Antibacterial Applications
Sulfonamide derivatives have also been synthesized for their potential use as antibacterial agents. Studies have shown that certain novel heterocyclic compounds containing a sulfonamido moiety exhibit high antibacterial activity, indicating their usefulness in addressing bacterial infections (Azab et al., 2013).
Antimicrobial and Antifungal Activities
Further investigations into heterocyclic compounds with sulfonamido moieties have revealed their efficacy as antimicrobial and antifungal agents. This research underscores the versatility of sulfonamide derivatives in developing new antimicrobial treatments (Darwish et al., 2014).
PI3 Kinase/mTOR Dual Inhibitors
The compound and its derivatives have also been studied as dual inhibitors of PI3 kinase and mTOR, showing significant efficacy. These findings suggest their potential in cancer therapy by targeting key pathways involved in cell growth and proliferation (Stec et al., 2011).
Direcciones Futuras
Thiazoles are an important class of compounds with diverse biological activities . Therefore, researchers are synthesizing compounds containing the thiazole ring with variable substituents as target structures, and evaluating their biological activities . This suggests that there is potential for future research and development in this area.
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins, depending on the specific biological activity.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Given the broad range of biological activities exhibited by thiazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways . For example, it could potentially interfere with the synthesis of essential microbial proteins, leading to antimicrobial activity, or it could inhibit the function of certain enzymes, leading to anti-inflammatory or antitumor effects.
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability . The compound’s solubility, stability, and permeability, among other factors, would influence its absorption and distribution within the body. Its metabolism would determine its transformation into active metabolites or its detoxification, and its excretion would determine the duration of its action.
Result of Action
Based on the known activities of thiazole derivatives, it can be inferred that this compound may have various effects at the molecular and cellular level, such as inhibiting the function of certain enzymes or proteins, disrupting dna structure, or modulating signal transduction pathways .
Action Environment
Furthermore, the compound’s interaction with its environment could also influence its absorption, distribution, metabolism, and excretion, thereby affecting its overall pharmacokinetics .
Propiedades
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2S2/c21-17-9-3-1-7-15(17)20-23-19(13-27-20)16-8-2-4-10-18(16)24-28(25,26)14-6-5-11-22-12-14/h1-13,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFUXYSIFUJHFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NS(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2968371.png)

![Tert-butyl 4-[(2-chloroacetyl)amino]-5-phenylazepane-1-carboxylate](/img/structure/B2968377.png)








![2-amino-5-[(E)-2-(4-amino-3-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B2968391.png)
![3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2968392.png)
![{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2968393.png)